molecular formula C17H20N6O4 B1664155 N-[(4-Aminophenyl)methyl]adenosine CAS No. 95523-13-0

N-[(4-Aminophenyl)methyl]adenosine

Cat. No.: B1664155
CAS No.: 95523-13-0
M. Wt: 372.4 g/mol
InChI Key: PMUVNAUPWLXPSA-LSCFUAHRSA-N
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Description

N-[(4-Aminophenyl)methyl]adenosine is a chemical compound known for its role as an adenosine receptor inhibitor. It has a molecular formula of C₁₇H₂₀N₆O₄ and a molecular weight of 372.38 g/mol . This compound is particularly significant in scientific research due to its ability to interact with adenosine receptors, which are involved in various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Aminophenyl)methyl]adenosine typically involves the reaction of adenosine with 4-aminobenzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dimethyl sulfoxide (DMSO) and may require heating and ultrasonic assistance to achieve complete dissolution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is typically stored at low temperatures to maintain its stability over extended periods .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Aminophenyl)methyl]adenosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

N-[(4-Aminophenyl)methyl]adenosine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies involving adenosine receptors.

    Biology: Employed in studies to understand the role of adenosine receptors in biological processes.

    Medicine: Investigated for its potential therapeutic applications in treating conditions related to adenosine receptor activity.

    Industry: Utilized in the development of new materials and compounds with specific properties.

Mechanism of Action

N-[(4-Aminophenyl)methyl]adenosine exerts its effects by inhibiting adenosine receptors. The compound binds to these receptors, preventing the natural ligand (adenosine) from interacting with them. This inhibition can modulate various physiological processes, including neurotransmission, cardiovascular function, and immune response. The molecular targets involved include adenosine A1, A2A, A2B, and A3 receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Aminophenyl)methyl]adenosine is unique due to its specific interaction with adenosine receptors and its ability to inhibit their activity. This makes it a valuable tool in scientific research for studying the role of adenosine receptors in various physiological and pathological processes .

Properties

IUPAC Name

(2R,3R,4S,5R)-2-[6-[(4-aminophenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O4/c18-10-3-1-9(2-4-10)5-19-15-12-16(21-7-20-15)23(8-22-12)17-14(26)13(25)11(6-24)27-17/h1-4,7-8,11,13-14,17,24-26H,5-6,18H2,(H,19,20,21)/t11-,13-,14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUVNAUPWLXPSA-LSCFUAHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30914949
Record name N-[(4-Aminophenyl)methyl]-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95523-13-0
Record name N(6)-(4-Aminobenzyl)adenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095523130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(4-Aminophenyl)methyl]-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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